molecular formula C18H21NO2S B2454879 N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide CAS No. 1396631-58-5

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide

Cat. No.: B2454879
CAS No.: 1396631-58-5
M. Wt: 315.43
InChI Key: ANJKABDHWFBFIP-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide is an organic compound that features a complex structure with multiple functional groups. This compound includes a furan ring, a thiophene ring, and a cyclohexene ring, making it a molecule of interest in various fields of chemical research due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common approach is:

    Formation of the Amide Bond: The initial step involves the reaction of cyclohex-3-enecarboxylic acid with a suitable amine, such as N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)amine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. This step forms the amide bond.

    Purification: The crude product is then purified using techniques like column chromatography to isolate the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification methods such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: The cyclohexene ring can be reduced to cyclohexane using hydrogenation with catalysts like palladium on carbon (Pd/C).

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the furan and thiophene rings. Reagents such as bromine or chlorine can be used for halogenation.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide

    Reduction: Hydrogen gas with Pd/C catalyst

    Substitution: Halogens (Br2, Cl2), Lewis acids (AlCl3)

Major Products

    Oxidation: Oxidized derivatives of furan and thiophene rings

    Reduction: Cyclohexane derivatives

    Substitution: Halogenated furan and thiophene derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide is studied for its unique reactivity patterns due to the presence of multiple functional groups. It serves as a model compound for understanding the behavior of similar structures in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of furan and thiophene rings suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate binding to aromatic or hydrophobic pockets in proteins, while the amide bond could participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide: Similar structure but with a saturated cyclohexane ring.

    N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide: Similar structure but with a benzene ring instead of cyclohexene.

Uniqueness

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide is unique due to the combination of a cyclohexene ring with furan and thiophene substituents

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c20-18(15-6-2-1-3-7-15)19(14-16-8-4-12-21-16)11-10-17-9-5-13-22-17/h1-2,4-5,8-9,12-13,15H,3,6-7,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJKABDHWFBFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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